molecular formula C28H22ClN3OS B418888 2-((6-(4-Chlorophenyl)-3-cyano-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 444156-76-7

2-((6-(4-Chlorophenyl)-3-cyano-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B418888
CAS No.: 444156-76-7
M. Wt: 484g/mol
InChI Key: YIMYGPSTVIJBPX-UHFFFAOYSA-N
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Description

2-((6-(4-Chlorophenyl)-3-cyano-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Chlorophenyl)-3-cyano-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the cyano group and the aromatic substituents. The final step involves the formation of the sulfanyl and acetamide groups under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-Chlorophenyl)-3-cyano-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives.

Scientific Research Applications

2-((6-(4-Chlorophenyl)-3-cyano-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((6-(4-Chlorophenyl)-3-cyano-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with cyano and aromatic substituents, such as:

  • 2-[6-(4-bromophenyl)-3-cyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
  • 2-[6-(4-fluorophenyl)-3-cyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

Uniqueness

What sets 2-((6-(4-Chlorophenyl)-3-cyano-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide apart is its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

444156-76-7

Molecular Formula

C28H22ClN3OS

Molecular Weight

484g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C28H22ClN3OS/c1-18-6-8-20(9-7-18)24-15-26(21-10-12-22(29)13-11-21)32-28(25(24)16-30)34-17-27(33)31-23-5-3-4-19(2)14-23/h3-15H,17H2,1-2H3,(H,31,33)

InChI Key

YIMYGPSTVIJBPX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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